molecular formula C11H13BrClNO B1277438 T-Butyl 5-bromo-2-chlorobenzamide CAS No. 892018-58-5

T-Butyl 5-bromo-2-chlorobenzamide

Cat. No.: B1277438
CAS No.: 892018-58-5
M. Wt: 290.58 g/mol
InChI Key: FEFODIGBKSBKHV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: T-Butyl 5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism by which T-Butyl 5-bromo-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzamide
  • 5-Bromo-N-butyl-2-chlorobenzamide
  • 5-Bromo-N-methyl-2-chlorobenzamide

Comparison: T-Butyl 5-bromo-2-chlorobenzamide is unique due to the presence of the tert-butyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-N-tert-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFODIGBKSBKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428960
Record name T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892018-58-5
Record name T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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